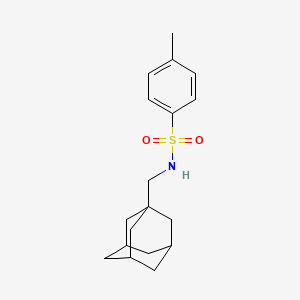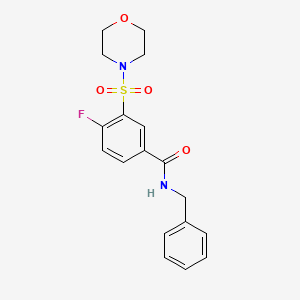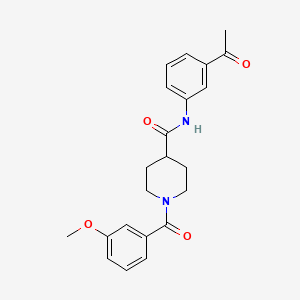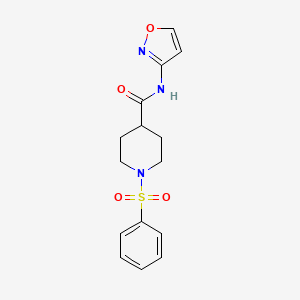![molecular formula C23H21ClN2O5S B5221456 Ethyl 2-(3-chlorobenzamido)-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B5221456.png)
Ethyl 2-(3-chlorobenzamido)-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(3-chlorobenzamido)-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a thiophene ring substituted with multiple functional groups, including a chlorobenzamido group, a methoxyphenyl carbamoyl group, and an ethyl ester group. The presence of these diverse functional groups makes it a versatile molecule for chemical synthesis and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-chlorobenzamido)-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The starting materials often include 3-chlorobenzoic acid, 4-methoxyaniline, and ethyl 4-methylthiophene-3-carboxylate. The synthetic route may involve the following steps:
Amidation Reaction: 3-chlorobenzoic acid reacts with an appropriate amine (e.g., 4-methoxyaniline) to form the corresponding amide.
Carbamoylation: The amide is then reacted with an isocyanate derivative to introduce the carbamoyl group.
Esterification: The final step involves the esterification of the thiophene carboxylic acid with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. The use of continuous flow reactors and automated synthesis platforms can further improve the efficiency of the production process.
化学反応の分析
Types of Reactions
Ethyl 2-(3-chlorobenzamido)-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学的研究の応用
Ethyl 2-(3-chlorobenzamido)-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition, protein binding, and cellular assays.
Industry: It can be utilized in the production of specialty chemicals, polymers, and advanced materials.
作用機序
The mechanism of action of Ethyl 2-(3-chlorobenzamido)-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with its targets, thereby modulating their activity and pathways.
類似化合物との比較
Ethyl 2-(3-chlorobenzamido)-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate can be compared with similar compounds such as:
- Ethyl 4-(2-chlorobenzamido)benzoate
- Ethyl 4-(3-chlorobenzamido)benzoate
- Ethyl 4-(4-chlorobenzamido)benzoate
These compounds share structural similarities but differ in the position and nature of their substituents
特性
IUPAC Name |
ethyl 2-[(3-chlorobenzoyl)amino]-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O5S/c1-4-31-23(29)18-13(2)19(21(28)25-16-8-10-17(30-3)11-9-16)32-22(18)26-20(27)14-6-5-7-15(24)12-14/h5-12H,4H2,1-3H3,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFWRTQJTZMZJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=C(C=C2)OC)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4',4',6,6-tetramethyl-3-(1-naphthyl)-3,5,6,7-tetrahydro-2'H,4H,6'H-spiro[1-benzofuran-2,1'-cyclohexane]-2',4,6'-trione](/img/structure/B5221388.png)
![ETHYL [(4-ACETAMIDOPHENYL)CARBAMOYL]FORMATE](/img/structure/B5221398.png)
![{2-[2-(benzylthio)-1H-benzimidazol-1-yl]ethyl}diethylamine dihydrochloride](/img/structure/B5221403.png)
![4,4,5,5,5-pentafluoropentyl 4-[(2,4-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B5221407.png)
![1-(1,3-benzodioxol-5-yl)-N-[(3-ethoxy-4-methoxyphenyl)methyl]methanamine;oxalic acid](/img/structure/B5221410.png)

![2-[2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]ethoxy]-1,3,4-trimethylbenzene](/img/structure/B5221428.png)

![1-[5-(4-bromophenoxy)pentyl]piperidine](/img/structure/B5221443.png)
![1-{4-[4-(1-methyl-4-piperidinyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5221454.png)
![1-ethyl-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B5221469.png)
![3-chloro-N-{[(4-{[(4-methoxy-1,2,5-thiadiazol-3-yl)amino]sulfonyl}phenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B5221489.png)
